(3',5'-Dichloro-biphenyl-2-yl)-acetic acid

Description

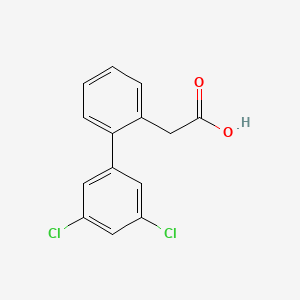

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3,5-dichlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPOEAQHMOHQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374160 | |

| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-79-5 | |

| Record name | (3',5'-Dichloro[1,1'-biphenyl]-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid

Introduction: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a chlorinated derivative of biphenyl-2-acetic acid. As a member of the biphenyl class of compounds, it possesses a structural motif that is significant in medicinal chemistry and materials science. Biphenyl derivatives are known for a wide range of pharmacological activities, including anti-inflammatory and anti-proliferative properties.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, and outline the expected analytical signatures that define this molecule.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior. This compound is characterized by a biphenyl scaffold where one phenyl ring is substituted with an acetic acid moiety at the 2-position, and the other phenyl ring is substituted with two chlorine atoms at the 3'- and 5'-positions.

-

IUPAC Name: 2-(3',5'-Dichlorobiphenyl-2-yl)acetic acid

-

CAS Number: 669713-79-5[3]

-

Molecular Formula: C₁₄H₁₀Cl₂O₂[3]

-

Molecular Weight: 281.13 g/mol [3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes. While extensive experimental data for this specific isomer is not widely published, we can consolidate computed values and draw comparisons with closely related isomers.

| Property | Value | Source / Comment |

| Molecular Weight | 281.13 g/mol | [3] |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [3] |

| XLogP3-AA | 4.3 | [3] (Computed) |

| Topological Polar Surface Area | 37.3 Ų | [3] (Computed) |

| Hydrogen Bond Donor Count | 1 | [3] (Computed) |

| Hydrogen Bond Acceptor Count | 2 | [3] (Computed) |

| Rotatable Bond Count | 3 | [3] (Computed) |

| Boiling Point | ~440.1°C at 760 mmHg | Estimated based on the 3-yl isomer[4] |

| Flash Point | ~220°C | Estimated based on the 3-yl isomer[4] |

| Density | ~1.36 g/cm³ | Estimated based on the 3-yl isomer[4] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol. | Expected behavior for this class of compounds[5][6] |

Expertise & Experience Insight: The high calculated XLogP value of 4.3 suggests significant lipophilicity, predicting poor aqueous solubility but good permeability across lipid bilayers. This is a crucial parameter in drug development, influencing both formulation and pharmacokinetic profiles. The molecule's properties are comparable to those of many non-steroidal anti-inflammatory drugs (NSAIDs), which often feature a lipophilic scaffold and an acidic moiety.

Synthesis and Reactivity

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The creation of the biphenyl core is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high yields, tolerance of various functional groups, and mild reaction conditions.[7] A logical and efficient pathway involves the palladium-catalyzed coupling of a boronic acid with an aryl halide.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Experimental Protocol: Representative Synthesis

The following protocol is a representative, self-validating procedure based on established Suzuki-Miyaura coupling methodologies.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add 3,5-dichlorophenylboronic acid (1.0 eq), ethyl 2-bromophenylacetate (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 8-16 hours).

-

Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, Ethyl (3',5'-dichloro-biphenyl-2-yl)-acetate.

-

Purification of Intermediate: Purify the crude ester via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating (50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).

-

Final Product Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with 2N HCl, which will precipitate the final product.

-

Final Product Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Core Reactivity

-

Carboxylic Acid Group: The acetic acid moiety is the primary site of reactivity. It can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling agents like DCC or EDC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the substituents (alkylic acetic acid and chlorine atoms) will influence the position of any further substitution. The ring containing the acetic acid group is activated, while the dichlorinated ring is deactivated towards electrophilic attack.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, the expected signatures can be reliably predicted.

-

Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks:

-

M peak (m/z ~280.01): Corresponds to the molecule with two ³⁵Cl atoms.

-

M+2 peak (m/z ~282.01): Corresponds to one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak (m/z ~284.00): Corresponds to two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals corresponding to the different proton environments. A singlet integrating to 2H for the methylene (-CH₂-) protons of the acetic acid group would be expected around 3.7-4.0 ppm. The aromatic region (7.0-7.8 ppm) would show a complex pattern of multiplets corresponding to the 7 aromatic protons on the two distinct phenyl rings.

-

¹³C NMR: The spectrum would show 10 distinct signals for the 14 carbon atoms due to symmetry in the dichlorophenyl ring. A signal for the carbonyl carbon (-C=O) would appear downfield (~175-180 ppm). The methylene carbon (-CH₂-) would be observed around 35-40 ppm. The remaining signals in the aromatic region (~125-145 ppm) would correspond to the 12 carbons of the biphenyl core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups.

-

A broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

-

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.[2]

-

A strong absorption in the 750-850 cm⁻¹ region corresponding to C-Cl stretching.

-

Potential Applications and Biological Context

This compound is primarily a research chemical. Its value lies in its potential as a building block for more complex molecules and as a tool compound for structure-activity relationship (SAR) studies. Phenylacetic acid and biphenyl derivatives have been explored for a variety of therapeutic applications.

-

Anti-inflammatory Research: The structural similarity to NSAIDs like Diclofenac suggests that this compound could be investigated for inhibitory activity against enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

-

Anticancer Research: Various biphenyl acetic acid derivatives have demonstrated antiproliferative and antitumor properties against different cancer cell lines.[1] The specific substitution pattern of this molecule could be explored in similar assays.

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment or scaffold for the development of inhibitors for various biological targets. Its defined three-dimensional shape and chemical handles (the carboxylic acid) make it suitable for elaboration into more potent and selective ligands.

Safety and Handling

While a specific toxicology profile for this compound is not available, GHS classifications for related dichlorobiphenyls and chloroaromatic acids indicate potential hazards.

-

Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[8][9]

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

-

Synthesis and characterization of diclofenac impurity-A for the quality control of diclofenac and its formulation as per international com. (URL: )

-

[10] Diclofenac-impurities - Pharmaffiliates. (URL: )

-

[11] Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material - Brieflands. (URL: )

-

[12] CN105037242A - Diclofenac derivative synthesis process - Google Patents. (URL: )

-

[13] New approaches to the synthesis of diclofenac choline - Growing Science. (URL: )

-

[14] this compound, 97% Purity, C14H10Cl2O2, 100 mg. (URL: )

-

[8] 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem. (URL: [Link])

-

[4] 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid - LookChem. (URL: [Link])

-

[7] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

-

[9] 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem. (URL: [Link])

-

[1] Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

-

[2] Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (URL: )

-

[15] 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080 - PubChem. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. 5525-72-4 CAS MSDS ((4'-CHLORO-BIPHENYL-4-YL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. toku-e.com [toku-e.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. brieflands.com [brieflands.com]

- 12. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]

- 13. growingscience.com [growingscience.com]

- 14. calpaclab.com [calpaclab.com]

- 15. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid

This guide provides a comprehensive technical overview of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular architecture, synthesis, and potential biological relevance.

Introduction: The Significance of Biphenyl Acetic Acid Scaffolds

Biphenyl derivatives are a cornerstone in the development of therapeutic agents due to their rigid structural framework, which allows for precise spatial orientation of functional groups. This characteristic is crucial for specific interactions with biological targets.[1][2] The introduction of an acetic acid moiety to the biphenyl core, as seen in this compound, provides a carboxylic acid group that can participate in hydrogen bonding and other interactions with protein receptors, further enhancing its potential as a bioactive molecule.[3] The strategic placement of chloro-substituents on one of the phenyl rings can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₀Cl₂O₂ and a molecular weight of 281.13 g/mol , possesses a unique three-dimensional structure that dictates its chemical behavior and biological activity.[4]

| Property | Value | Source |

| CAS Number | 669713-79-5 | [4] |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [4] |

| Molecular Weight | 281.13 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Topological Polar Surface Area | 37.3 Ų | [5] |

| Predicted LogP | 4.8 | [6] |

The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with an acetic acid group at the 2-position, while the other is substituted with two chlorine atoms at the 3' and 5' positions. The ortho-substitution of the acetic acid group is expected to induce a significant dihedral angle between the two phenyl rings due to steric hindrance. This torsional angle is a critical determinant of the molecule's overall shape and its ability to fit into the binding pockets of biological targets.

Caption: 2D chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[7][8][9]

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the coupling of (2-(carboxymethyl)phenyl)boronic acid with 1,3-dichloro-5-iodobenzene.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried round-bottom flask, add (2-(carboxymethyl)phenyl)boronic acid (1.0 eq), 1,3-dichloro-5-iodobenzene (1.1 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization of the Molecular Structure

The unambiguous identification and structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. Although no public crystal structure is available for this specific compound, data from related dichlorinated biphenyls can provide insights into the expected molecular conformation.[10]

Potential Biological and Pharmacological Relevance

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several avenues for pharmacological investigation.

-

Anti-inflammatory and Analgesic Activity: Biphenyl acetic acid derivatives are known to possess anti-inflammatory and analgesic properties.[3] The parent compound, biphenyl acetic acid, has been shown to have proconvulsant effects when co-administered with certain fluoroquinolones, indicating an interaction with GABA receptors.[11]

-

Antifungal Properties: Biphenyl acetamide analogs have demonstrated antifungal activity against various fungal species, suggesting that the core biphenyl acetic acid scaffold could be a starting point for the development of novel antifungal agents.[12]

-

Cannabinoid Receptor Modulation: A structurally related compound, (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone, has been identified as a selective CB2 inverse agonist. This finding highlights the potential for the 3',5'-dichlorobiphenyl moiety to be a key pharmacophore for targeting the cannabinoid system, which is implicated in a range of physiological processes including inflammation, pain, and immune function.

Conclusion

This compound is a molecule with a well-defined and intriguing molecular structure. Its synthesis can be reliably achieved using modern cross-coupling methodologies. While its biological profile is yet to be fully elucidated, the structural similarities to known bioactive compounds suggest that it holds significant promise as a lead compound in various therapeutic areas. This technical guide provides a solid foundation for researchers to further explore the chemical and biological properties of this and related biphenyl acetic acid derivatives.

References

- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Benchchem.

- Hitchcock, A. P., et al. (2008). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 112(33), 7594–7605.

- ResearchGate. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Request PDF.

- IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6).

- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2586–S2609.

- Singh, R., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(11), 4921-4923.

- Angew. Chem. Int. Ed. (2018). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid.

- Van Der Sluis, P., et al. (1990). Crystallization and X-ray structure of 3,3',4-trichlorobiphenyl (PCB 35). Toxicological & Environmental Chemistry, 28(2-3), 121-127.

- ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. Request PDF.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Automated Topology Builder. (n.d.). 3,5-Dichlorobiphenyl.

- OMLC. (2017). Biphenyl. Oregon Medical Laser Center.

- Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2586–S2609.

- Organic Syntheses. (1955).

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2020). Molecules, 25(21), 5038.

- Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 115-126.

- Wikipedia. (n.d.). X-ray crystallography.

- PubChem. (n.d.). 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid.

- ChemicalBook. (n.d.). 3,3'-DICHLOROBIPHENYL(2050-67-1) 1H NMR spectrum.

- AstaTech. (n.d.). This compound, 97%.

- Guidechem. (n.d.). ÁCIDO 2-BIFENIL-3 ′, 5′-DICHLORO-ACÉTICO 669713-79-5 wiki.

- LookChem. (n.d.). 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid.

- PubChem. (n.d.). 3,5-Dichlorobiphenyl.

- Synthesis of 2-[(3,4,5-Triphenyl)

- PubChem. (n.d.). 2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18457-18485.

- PubChem. (n.d.). 2,4'-Dichlorobiphenyl.

- PubChem. (n.d.). 2-(3,5-Dichlorophenyl)acetic acid.

- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Larvicide.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).

- New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (2023).

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). International Journal of Molecular Sciences, 23(6), 3144.

- Benchchem. (n.d.). (3,4-Dichloro-benzylamino)-acetic acid.

- NIST. (n.d.). [1,1'-Biphenyl]-2-ol, 3,5-dichloro-.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2022). International Journal of Molecular Sciences, 23(19), 11841.

- rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. (2004). Acta Crystallographica Section E, 60(12), o2363–o2365.

- GNPS Library Spectrum CCMSLIB00005774536. (2020). GNPS.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpasjournals.com [bpasjournals.com]

(3',5'-Dichloro-biphenyl-2-yl)-acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a biphenyl acetic acid derivative. The biphenyl scaffold is a "privileged structure" frequently found in medicinally active compounds and commercial pharmaceuticals.[1][2] Biphenyl derivatives are noted for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The acetic acid moiety is also crucial in drug design, often facilitating interactions with biological targets.[1] This guide provides a detailed examination of the primary synthetic pathways to this compound, with a focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, offering field-proven insights for researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Strategic Planning

The most logical and efficient disconnection for the target molecule is the carbon-carbon single bond connecting the two aromatic rings. This retrosynthetic approach points directly toward a cross-coupling strategy, which represents the most powerful and versatile methodology for constructing biaryl systems.[5][6]

Two primary pathways emerge from this disconnection:

-

Pathway A: Coupling of a (2-carboxymethyl)phenyl precursor with a 3,5-dichlorophenyl component.

-

Pathway B: Coupling of a 2-halophenylacetic acid derivative with a (3,5-dichlorophenyl)boronic acid.

Pathway B is often preferred due to the commercial availability and stability of the requisite starting materials, namely a 2-halophenylacetic acid ester and (3,5-dichlorophenyl)boronic acid. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent potential side reactions, such as decarboxylation or interference with the basic conditions.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis.[5][6][7] It offers high yields, mild reaction conditions, and exceptional tolerance for a wide variety of functional groups.[6] The synthesis of this compound via this method is a two-step process: (1) the Pd-catalyzed C-C bond formation, followed by (2) saponification of the ester to yield the final carboxylic acid.

Caption: Overall synthetic route via Suzuki-Miyaura coupling and subsequent hydrolysis.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base plays a critical role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of methyl 2-bromophenylacetate to form a Pd(II) complex.

-

Transmetalation: The dichlorophenyl group is transferred from the activated boronate species to the Pd(II) center, displacing the bromide ligand.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Pathway: Ullmann Reaction

An older, alternative method for biaryl synthesis is the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides.[10][11][12] The classic Ullmann condensation typically requires harsh conditions, such as high temperatures (often >200°C), and stoichiometric amounts of copper powder.[10][13] While modern modifications using ligands and activated copper sources have improved the reaction's scope, it is generally less efficient and tolerant of functional groups than palladium-catalyzed methods.[6][14] For the synthesis of an unsymmetrical product like this compound, the Ullmann approach would likely suffer from a mixture of products (including homo-coupled byproducts) and lower overall yields, making it a less desirable strategy.

Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis, based on established methodologies for Suzuki-Miyaura couplings and ester saponification.[15][16]

Protocol 1: Synthesis of Methyl (3',5'-dichloro-biphenyl-2-yl)-acetate

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-bromophenylacetate (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (3.0 eq).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

-

Inerting: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 90-110°C, depending on the exact solvent ratio) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Saponification to this compound

-

Reaction Setup: Dissolve the purified methyl (3',5'-dichloro-biphenyl-2-yl)-acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Base Addition: Add an excess of sodium hydroxide (NaOH) (3.0-5.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours, until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with cold 2M hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under high vacuum to afford the final this compound. Purity can be assessed by NMR spectroscopy and melting point analysis.

Data Summary

The following table outlines the key parameters for the pivotal Suzuki-Miyaura coupling step. Yields are typically moderate to high, contingent on the purity of starting materials and the exclusion of oxygen.

| Parameter | Recommended Choice | Rationale |

| Aryl Halide | Methyl 2-bromophenylacetate | Ester protects the acid; bromide offers good reactivity. |

| Boronic Acid | (3,5-Dichlorophenyl)boronic acid | Commercially available and stable coupling partner. |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Robust, commercially available Pd(0) source.[15] |

| Base | Na₂CO₃ or K₂CO₃ (2-3 eq) | Effective for boronate formation; cost-effective.[7][16] |

| Solvent | Toluene/Ethanol/Water | Two-phase system dissolves both organic and inorganic reagents.[15] |

| Temperature | Reflux (90-110 °C) | Provides sufficient thermal energy to drive the catalytic cycle. |

| Typical Yield | 70-90% | Based on analogous biaryl syntheses in the literature. |

References

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025). Asian Journal of Green Chemistry.

- Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide - Benchchem. (2025). BenchChem.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal of Scientific Development and Research.

- An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid. (2025). BenchChem.

- Method of preparing aryl acetic acids. (1975).

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).

- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of biphenyl acetic acids. (n.d.).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic.

- Ullmann Coupling. (n.d.). SynArchive.

- Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. (2015). Bioorganic & Medicinal Chemistry.

- Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2012). Molecules.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- This compound, 97% Purity, C14H10Cl2O2, 100 mg. (n.d.). AK Scientific, Inc..

- Synthesis of 2-[(3,4,5-Triphenyl)

- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). Revista de la Sociedad Química de México.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Polyacrylamide. (n.d.). CAS Common Chemistry.

- B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijsdr.org [ijsdr.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. synarchive.com [synarchive.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 16. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lumiracoxib: A Structurally Distinct COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying (3',5'-Dichloro-biphenyl-2-yl)-acetic acid and the Emergence of Lumiracoxib

The compound "this compound" is cataloged under the CAS number 669713-79-5 [1]. However, the landscape of scientific and clinical research is more densely populated with data pertaining to a structurally analogous and clinically significant molecule, Lumiracoxib . Lumiracoxib, with the CAS number 220991-20-8 , is formally named 2-[(2-chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid[2][3][4][5]. Due to the extensive body of research and its relevance to drug development, this guide will focus on Lumiracoxib as a case study in the development, mechanism, and clinical journey of a highly selective cyclooxygenase-2 (COX-2) inhibitor.

Lumiracoxib (trade name Prexige) is a non-steroidal anti-inflammatory drug (NSAID) that stands apart from other COX-2 inhibitors (coxibs) due to its unique chemical structure[6]. It is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs[6][7]. Unlike other coxibs such as celecoxib, Lumiracoxib is an acidic molecule and lacks a sulfonamide or sulfone group, a feature that was thought to potentially reduce the risk of allergic reactions in patients with sulfonamide hypersensitivity[6][8].

This guide will provide a comprehensive overview of Lumiracoxib, from its fundamental chemical properties and mechanism of action to its clinical applications, efficacy, and the safety concerns that ultimately led to its withdrawal from many markets.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental to its development and application.

| Property | Value | Source |

| CAS Number | 220991-20-8 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₃ClFNO₂ | [2][3][5][9] |

| Molecular Weight | 293.72 g/mol | [3][5] |

| IUPAC Name | 2-[(2-chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid | [2][3] |

| Synonyms | COX-189, CGS 35189, Prexige, Joicela | [3][4][10] |

| Appearance | White to beige powder | [3] |

| Solubility | DMSO: 2 mg/mL (clear) | [3] |

| Melting Point | 152 °C | [5] |

| Flash Point | 193.1 °C | [5] |

| Storage Temperature | 2-8°C | [3] |

Mechanism of Action: High Selectivity for COX-2

The primary therapeutic effect of Lumiracoxib stems from its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[6][9]. Prostaglandins, which are key mediators of inflammation, pain, and fever, are synthesized through the action of cyclooxygenase enzymes[6][11]. The two main isoforms, COX-1 and COX-2, are highly homologous but differ in their physiological roles[11]. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is induced by inflammatory stimuli[6].

By selectively targeting COX-2, Lumiracoxib was designed to reduce the production of inflammatory prostaglandins while sparing the protective effects of COX-1, thereby aiming for a better gastrointestinal safety profile compared to non-selective NSAIDs[6][11]. Lumiracoxib's high selectivity for COX-2 is a defining characteristic[7][12][13]. In vitro studies have demonstrated its significantly greater affinity for COX-2 over COX-1[2].

The following diagram illustrates the simplified mechanism of action of Lumiracoxib.

Caption: Simplified mechanism of action of Lumiracoxib.

Pharmacokinetics and Metabolism

Lumiracoxib exhibits good oral bioavailability, with maximum plasma concentrations reached approximately two hours after administration[13]. Despite a relatively short plasma elimination half-life of three to six hours, it is distributed to inflamed tissues and can be retained for up to 24 hours, allowing for once-daily dosing[13][14].

The metabolism of Lumiracoxib is extensive, primarily occurring in the liver via oxidation and hydroxylation, mediated by the cytochrome P450 enzyme CYP2C9[9]. The major metabolites identified are 4'-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, and 4'-hydroxy-5-carboxy-lumiracoxib[9]. Only a small fraction of the drug is excreted unchanged in the urine[13].

The following workflow outlines the pharmacokinetic profile of Lumiracoxib.

Caption: Pharmacokinetic workflow of Lumiracoxib.

Clinical Efficacy and Trials

Lumiracoxib was investigated for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain[12]. Numerous clinical trials were conducted to evaluate its efficacy and safety.

In patients with osteoarthritis, Lumiracoxib at doses of 100-200 mg daily demonstrated superior efficacy to placebo and comparable efficacy to other NSAIDs like diclofenac, celecoxib, and rofecoxib[14]. For acute pain, such as that following dental or orthopedic surgery, a 400 mg daily dose was found to be at least as effective as standard doses of traditional NSAIDs and other coxibs[14].

The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) was a large-scale study involving over 18,000 patients with osteoarthritis. The results showed that Lumiracoxib (400 mg/day) was associated with a significantly lower incidence of ulcer complications compared to naproxen (1000 mg/day) or ibuprofen (2400 mg/day)[14][15].

Safety Profile and Market Withdrawal

Despite its efficacy and improved gastrointestinal safety profile compared to non-selective NSAIDs, concerns over the cardiovascular and hepatic safety of Lumiracoxib ultimately led to its withdrawal from the market in many countries[7][16].

Cardiovascular Risk: The cardiovascular safety of COX-2 inhibitors as a class came under intense scrutiny. While the TARGET study did not show a significant increase in cardiovascular events for Lumiracoxib compared to the comparator NSAIDs in the overall population, the potential for a class-wide thrombotic risk remained a concern[14][15].

Hepatotoxicity: The most significant safety issue that emerged for Lumiracoxib was the risk of severe liver injury[7]. Post-marketing reports indicated cases of serious liver-related adverse events, including liver failure, sometimes requiring transplantation[7]. This led to regulatory actions, including the withdrawal of the drug from markets in Australia, New Zealand, Canada, and the European Union[7]. Lumiracoxib was never approved for use in the United States[7].

Synthesis of Biphenyl Acetic Acid Derivatives: A General Overview

The synthesis of biphenyl acetic acid derivatives, the structural class to which Lumiracoxib belongs, often involves cross-coupling reactions to form the biphenyl core, followed by functional group manipulations to introduce the acetic acid moiety. A common and powerful method for forming the biphenyl linkage is the Suzuki coupling reaction, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

The following diagram provides a generalized workflow for the synthesis of a biphenyl acetic acid derivative.

Caption: Generalized synthetic workflow for biphenyl acetic acid derivatives.

For more detailed synthetic procedures, researchers are encouraged to consult specialized organic synthesis literature and databases[17][18][19].

Conclusion: Lessons from Lumiracoxib

The story of Lumiracoxib is a poignant example of the complexities and challenges inherent in drug development. While it represented a rational design approach to achieve high COX-2 selectivity and a potentially improved safety profile, unforeseen adverse events, particularly hepatotoxicity, ultimately curtailed its clinical use. The case of Lumiracoxib underscores the critical importance of comprehensive post-marketing surveillance and the continuous evaluation of a drug's risk-benefit profile. For researchers and scientists, it serves as a valuable lesson in the intricate interplay between chemical structure, biological activity, and patient safety.

References

-

Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem. National Center for Biotechnology Information. [Link]

-

Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]

-

Details of the Drug | DrugMAP. DrugMAP. [Link]

-

Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor. PubMed. [Link]

-

Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. PMC - NIH. [Link]

-

Lumiracoxib. Wikipedia. [Link]

-

"Lumiracoxib: A COX-2 inhibitor for the treatment of arthritis and acut" by Brett Feret and Robert A. Quercia. DigitalCommons@URI. [Link]

-

Lumiracoxib. PubMed. [Link]

-

Prexige - COX-2 Inhibitor. Clinical Trials Arena. [Link]

-

Lumiracoxib, a highly selective COX-2 inhibitor. Taylor & Francis Online. [Link]

-

Designing Multitarget Anti-inflammatory Agents: Chemical Modulation of the Lumiracoxib Structure toward Dual Thromboxane Antagonists-COX-2 Inhibitors. AIR Unimi. [Link]

-

Lumiracoxib – Knowledge and References. Taylor & Francis. [Link]

-

2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid. LookChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

(PDF) Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization. ResearchGate. [Link]

-

Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. PubMed. [Link]

-

2-(3,5-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 6452487. PubChem. [Link]

-

This compound, 97% Purity, C14H10Cl2O2, 100 mg. AHH Chemical Co., Ltd. [Link]

-

3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981. PubChem. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

2-(5''-Cyano-2''-methyl-5-(trifluoromethyl)biphenyl-2-yloxy)acetic acid. PubChem. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

-

Chloro(phenyl)acetic acid | C8H7ClO2 | CID 98950. PubChem - NIH. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lumiracoxib ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 8. Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Lumiracoxib: A COX-2 inhibitor for the treatment of arthritis and acut" by Brett Feret and A. Quercia [digitalcommons.uri.edu]

- 13. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of lumiracoxib, a second-generation cyclooxygenase 2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Prexige - COX-2 Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

Introduction: The Central Role of Solubility in Drug Viability

An In-depth Technical Guide to the Solubility of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a drug candidate is its solubility. For this compound, a molecule characterized by a dichlorinated biphenyl core and an acidic functional group, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for predicting its in vivo behavior, guiding formulation strategies, and ultimately determining its therapeutic potential. Poor aqueous solubility can lead to low and erratic bioavailability, hindering a drug's efficacy and posing significant development hurdles.[1][2]

This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its anticipated physicochemical properties, present robust, field-proven methodologies for its solubility determination, and explore the key factors that modulate its behavior in solution. The narrative is grounded in the principles of the Biopharmaceutics Classification System (BCS), a framework that classifies drugs based on their solubility and permeability to predict their absorption characteristics.[3][4][5] Given its structural features, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low solubility and high permeability, where the rate-limiting step to absorption is drug dissolution.[4]

Physicochemical Profile and Anticipated Solubility Behavior

A molecule's structure is the primary determinant of its physical properties. This compound possesses a rigid, lipophilic dichlorobiphenyl backbone, which inherently limits its interaction with polar solvents like water. Conversely, the presence of the carboxylic acid group introduces a polar, ionizable center.

Key Physicochemical Descriptors:

-

Molecular Formula: C₁₄H₁₀Cl₂O₂

-

Molecular Weight: 281.13 g/mol

-

Predicted LogP (Lipophilicity): High, due to the large, non-polar biphenyl rings and chlorine substituents. A high LogP is indicative of poor aqueous solubility.

-

Predicted pKa (Acidity): The carboxylic acid moiety is the only ionizable group. Its pKa is expected to be in the range of 3-5, typical for a carboxylic acid. This is the most critical parameter influencing its solubility.

The solubility of this compound is governed by the interplay between the lipophilic biphenyl structure and the ionizable carboxylic acid. As a weak acid, its aqueous solubility will be highly dependent on the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[6]

-

At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (HA). In this state, the molecule's low intrinsic solubility, dictated by the lipophilic backbone, will dominate.

-

At high pH (pH > pKa): The carboxylic acid will deprotonate to form its conjugate base (A⁻), a more polar and significantly more water-soluble salt form.

Therefore, a dramatic increase in solubility is expected as the pH of the aqueous medium rises above the compound's pKa.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility measurement is paramount. The choice of method depends on the stage of drug development, balancing throughput with precision. The gold standard for definitive thermodynamic solubility is the shake-flask method, while potentiometric titration is invaluable for acidic compounds to concurrently determine pKa and intrinsic solubility.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method remains the most reliable technique for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a given solvent system at a specific temperature.[7][8]

Causality Behind the Protocol: The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent over an extended period. This ensures that the resulting solution is genuinely saturated and that the measured concentration reflects the maximum thermodynamic potential for dissolution. Temperature control is critical as solubility is temperature-dependent.[9][10]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of varying, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] The excess solid is crucial to ensure equilibrium is established with the solid phase.[8]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Solid Phase Analysis (Self-Validation): Recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This crucial step verifies that the compound did not undergo a polymorphic or salt form change during the experiment, which would invalidate the solubility measurement.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility measurement using the shake-flask method.

pKa and Intrinsic Solubility via Potentiometric Titration

For an ionizable compound like this compound, potentiometric titration is a powerful technique to determine both its pKa and its intrinsic aqueous solubility (S₀)—the solubility of the neutral, un-ionized form.[13][14]

Causality Behind the Protocol: This method involves titrating a solution or suspension of the weak acid with a strong base (e.g., NaOH). The resulting pH curve contains inflection points that correspond to the pKa and the point of precipitation, from which S₀ can be calculated. It is a highly precise method for characterizing the pH-solubility profile.[15][16]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]

-

Sample Preparation: Prepare a solution or a fine suspension of a precisely weighed amount of this compound in a mixture of water and a small amount of co-solvent (if necessary to wet the compound) with a known ionic strength, maintained with an electrolyte like KCl.[17]

-

Titration: Place the sample vessel on a magnetic stirrer, immerse the pH electrode, and begin titrating by adding small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined at the half-equivalence point, where half of the acid has been neutralized.[17] The intrinsic solubility (S₀) can be calculated from the pH at which the compound begins to precipitate from a supersaturated solution, an event identified by a distinct change in the titration curve's slope. Specialized software is often used to analyze the titration data and derive these parameters accurately.[13][14]

Diagram: Potentiometric Titration Workflow

Caption: Workflow for determining pKa and intrinsic solubility via potentiometric titration.

Illustrative Solubility Data Presentation

While specific experimental data for this compound is not publicly available, the results from the aforementioned experiments would be summarized as follows for clear interpretation.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 37°C

| Solvent / Buffer Medium | pH | Solubility (µg/mL) | Solubility (µM) | Method |

| Simulated Gastric Fluid (SGF) | 1.2 | < 1.0 | < 3.6 | Shake-Flask |

| Acetate Buffer | 4.5 | 15.5 | 55.1 | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 250.7 | 891.8 | Shake-Flask |

| Phosphate Buffer | 7.4 | > 1000 | > 3557 | Shake-Flask |

| Intrinsic Solubility (S₀) in Water | - | 0.8 | 2.8 | Potentiometric |

| pKa | - | 4.2 | - | Potentiometric |

This table presents illustrative data for educational purposes.

Key Factors Influencing Solubility

Several environmental and molecular factors can significantly alter the solubility of this compound. A thorough understanding of these is essential for formulation development.

-

pH: As demonstrated, pH is the most dominant factor.[18][19] The compound's solubility will be minimal at the acidic pH of the stomach and will increase significantly as it transitions to the more neutral pH of the small intestine. This pH-dependent profile is critical for predicting oral absorption.

-

Co-solvents: The low intrinsic solubility can be improved by using co-solvents (e.g., ethanol, propylene glycol, PEG 400) in liquid formulations. These water-miscible organic solvents reduce the polarity of the solvent system, enhancing the dissolution of lipophilic molecules.[18]

-

Temperature: The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most sparingly soluble solids, dissolution is endothermic, meaning solubility increases with temperature.[19][20] This must be controlled during experiments and considered during product storage.

-

Crystal Polymorphism: The solid-state form of the drug can have a profound impact. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities and dissolution rates. The most stable polymorph will typically have the lowest solubility.[8] It is vital to characterize and control the solid form of the active pharmaceutical ingredient (API).

-

Complexation: The use of complexing agents, such as cyclodextrins, can enhance aqueous solubility. These agents have a hydrophobic interior cavity that can encapsulate the lipophilic biphenyl portion of the molecule, while their hydrophilic exterior improves interaction with water.[18]

Conclusion

The solubility of this compound is a complex but predictable property, primarily dictated by its acidic pKa and the high lipophilicity of its dichlorobiphenyl core. Its characterization is not a single measurement but a comprehensive profile across a range of physiologically relevant conditions. The robust, self-validating protocols of the shake-flask method and potentiometric titration provide the definitive data required to understand its behavior. This knowledge is foundational for drug development professionals, enabling the design of rational formulation strategies—such as salt formation, pH modification, or the use of solubilizing excipients—to overcome the challenge of its low intrinsic aqueous solubility and unlock its therapeutic potential.

References

-

Biopharmaceutics Classification System. (n.d.). In Wikipedia. Retrieved from [Link]

- Bergström, C. A., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 103(9), 2575-2594.

- Jantratid, E., & Dressman, J. (2009). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.

-

Biorelevant. (n.d.). The BCS (Biopharmaceutical Classification System). Retrieved from: [Link]

-

Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from: [Link]

-

Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8973–8979. Available at: [Link]

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]

-

GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from: [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 12(2), 595–599. Available at: [Link]

-

Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from: [Link]

-

SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3). Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility. Retrieved from: [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from: [Link]

-

Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Retrieved from: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from: [Link]

-

National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 751, 10–28. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scielo.br [scielo.br]

- 11. biorelevant.com [biorelevant.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 19. ascendiacdmo.com [ascendiacdmo.com]

- 20. scribd.com [scribd.com]

Spectroscopic Data of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid: An In-depth Technical Guide

Foreword

Molecular Structure and Overview

(3',5'-Dichloro-biphenyl-2-yl)-acetic acid possesses a biphenyl core, a foundational structure in many pharmacologically active compounds. The presence of two chlorine atoms on one of the phenyl rings and an acetic acid moiety on the other introduces specific electronic and steric features that are expected to manifest distinctly in its spectroscopic signatures. A thorough understanding of these signatures is crucial for confirming the identity, purity, and stability of the compound during synthesis and subsequent studies.

Molecular Formula: C₁₄H₁₀Cl₂O₂ Molecular Weight: 281.13 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic, methylene, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, as well as through-space interactions between the two phenyl rings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (H-3, H-4, H-5, H-6) | 7.20 - 7.50 | Multiplet | 4H |

| Aromatic (H-2', H-4', H-6') | 7.30 - 7.60 | Multiplet | 3H |

| Methylene (-CH₂-) | ~ 3.70 | Singlet | 2H |

Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.

Interpretation and Rationale:

-

The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to hydrogen bonding and its acidic nature.

-

The protons on the unsubstituted phenyl ring (H-3, H-4, H-5, H-6) will likely appear as a complex multiplet due to overlapping signals and spin-spin coupling.

-

The protons on the dichlorinated phenyl ring (H-2', H-4', H-6') are also expected to be in the aromatic region, with their precise chemical shifts and multiplicities influenced by the meta- and para-positions of the chlorine atoms.

-

The methylene protons (-CH₂-) adjacent to the carboxylic acid and the aromatic ring are anticipated to be a singlet, as they lack adjacent protons for coupling. Their chemical shift around 3.70 ppm is a result of being in a benzylic position and adjacent to a carbonyl group.

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | ~ 175 |

| Aromatic (Quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 135 |

| Methylene (-C H₂-) | ~ 40 |

Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.

Interpretation and Rationale:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at a very high chemical shift.

-

The quaternary aromatic carbons , including those bonded to the other phenyl ring and the chlorine atoms, will be in the lower field region of the aromatic signals.

-

The protonated aromatic carbons will appear at slightly higher field than the quaternary carbons.

-

The methylene carbon is the most shielded carbon in the molecule, appearing at the lowest chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 280, 282, 284 | Moderate | [M]⁺ (Molecular Ion) |

| 235, 237, 239 | High | [M - COOH]⁺ |

| 200, 202 | Moderate | [M - COOH - Cl]⁺ |

| 165 | Moderate | [M - COOH - 2Cl]⁺ |

Disclaimer: Predicted data is generated from computational models and should be used as a guide. Actual experimental values may vary.

Interpretation and Rationale:

-

The molecular ion peak is expected to show a characteristic isotopic cluster for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

-

The most prominent fragmentation is the loss of the carboxylic acid group (mass of 45), leading to a stable benzylic carbocation. This fragment will also exhibit the isotopic pattern of two chlorine atoms.

-

Subsequent fragmentations may involve the loss of one or both chlorine atoms.

Caption: Predicted major fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 3000 - 3100 | C-H stretch (Aromatic) | Medium |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1450 - 1600 | C=C stretch (Aromatic) | Medium to Strong |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Medium |

| Below 800 | C-Cl stretch | Medium to Strong |

Disclaimer: Predicted data is based on characteristic group frequencies and should be used as a guide. Actual experimental values may vary.

Interpretation and Rationale:

-

The most prominent feature will be the broad O-H stretch of the carboxylic acid dimer, overlapping with the aromatic C-H stretches.

-

A very strong and sharp C=O stretch is characteristic of the carboxylic acid carbonyl group.

-

The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

The C-Cl stretches will be found in the fingerprint region of the spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For EI, introduce the sample via a direct insertion probe or a GC inlet. For ESI, infuse the solution directly or via an LC system.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. The predicted spectra and their interpretations offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. While these predictions are based on robust computational methods, experimental verification remains the gold standard. The provided experimental protocols offer a clear roadmap for obtaining such data. It is our hope that this guide will facilitate the seamless integration of this molecule into drug discovery and development workflows.

References

- Note: As this guide is based on predicted data, direct citations to experimental data are not applicable.

-